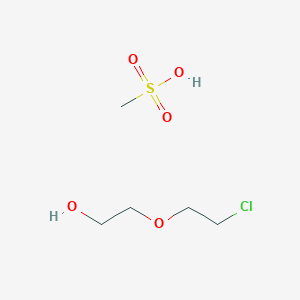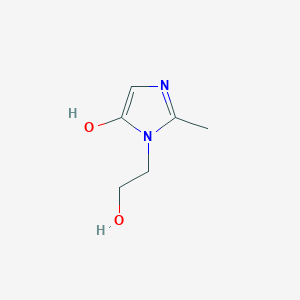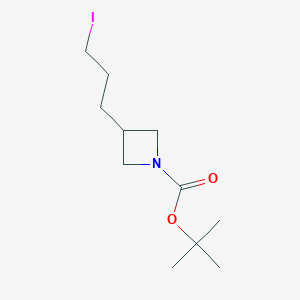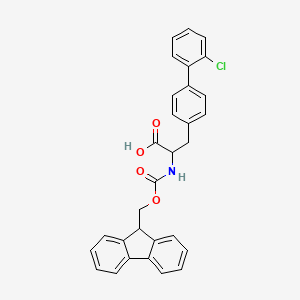
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine
Vue d'ensemble
Description
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is a chemical compound that belongs to the family of phenylalanine derivatives. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is not fully understood. However, it is known to interact with various biological molecules such as enzymes, receptors, and ion channels. It is also known to modulate the activity of various signaling pathways in cells.
Biochemical and Physiological Effects:
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine has various biochemical and physiological effects. It is known to inhibit the activity of various enzymes such as proteases and kinases. It is also known to modulate the activity of various receptors such as G protein-coupled receptors and ion channels. It is also known to affect the growth and differentiation of various cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under standard laboratory conditions. However, it has some limitations as well. It is toxic and should be handled with care. It is also difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the use of this compound as a tool for studying the structure-activity relationship of various biological molecules. Finally, this compound can be used as a probe for studying protein-protein interactions and protein-ligand interactions.
In conclusion, N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is a valuable compound for scientific research. It has various applications in the field of biochemistry and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Applications De Recherche Scientifique
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is widely used in scientific research for its various applications. It is used as a building block for the synthesis of peptides and proteins. It is also used as a tool for studying the structure-activity relationship of various biological molecules such as enzymes, receptors, and ion channels. It is also used as a probe for studying protein-protein interactions and protein-ligand interactions.
Propriétés
IUPAC Name |
3-[4-(2-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGRUJUYUOLUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



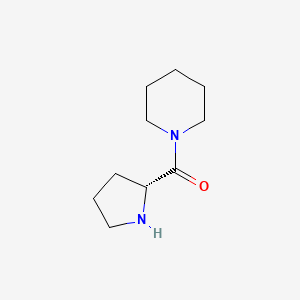

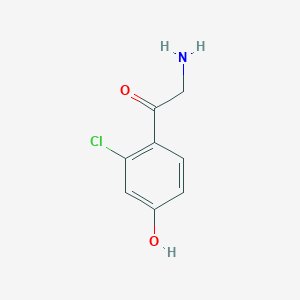
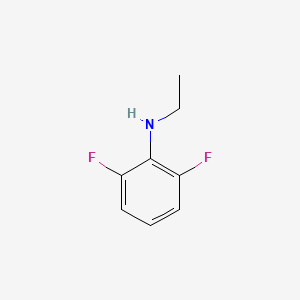
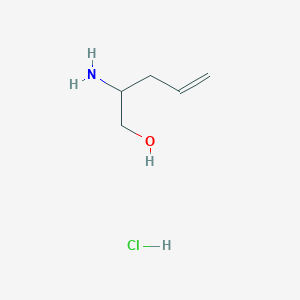
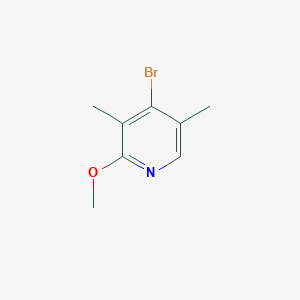
![2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B3237114.png)
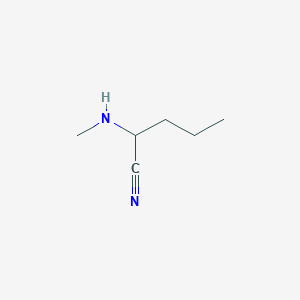
![6-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B3237123.png)
